Varenicline-15N,13C,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H13N3 |

|---|---|

Poids moléculaire |

215.26 g/mol |

Nom IUPAC |

13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1 |

Clé InChI |

JQSHBVHOMNKWFT-PTNOKHLUSA-N |

SMILES isomérique |

[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H] |

SMILES canonique |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical and Pharmacological Properties of Varenicline-15N,13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of the isotopically labeled compound Varenicline-15N,13C,d2. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis. The guide details the physicochemical characteristics, analytical methodologies, and the pharmacological profile of Varenicline (B1221332), with a specific focus on its isotopically labeled form.

Introduction

Varenicline is a prescription medication primarily used as an aid for smoking cessation.[1] It functions as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the primary receptor subtype that mediates nicotine (B1678760) dependence.[2] By partially stimulating this receptor, Varenicline reduces cravings and withdrawal symptoms associated with smoking cessation, while also blocking the rewarding effects of nicotine from tobacco smoke.[3] this compound is a stable isotope-labeled version of Varenicline, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable isotopes provides a distinct mass signature, enabling precise and accurate quantification of unlabeled Varenicline in complex biological matrices.

Chemical and Physical Properties

While specific experimental data for the physicochemical properties of this compound are not extensively published, the following tables summarize the known properties of this isotopologue and its parent compound, Varenicline.

Table 1: Chemical Identity of Varenicline Isotopologues

| Identifier | This compound | Varenicline-d2,15N2 Dihydrochloride | Varenicline (unlabeled) |

| Synonyms | CP 526555-15N,13C,d2 | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][]benzazepine-d2,15N2 Dihydrochloride | Chantix, Champix, CP-526,555 |

| Molecular Formula | C₁₂¹³CH₁₁D₂N₂¹⁵N | C₁₃H₁₁D₂Cl₂N¹⁵N₂ | C₁₃H₁₃N₃ |

| Molecular Weight | 215.26 g/mol [2] | 288.18 g/mol [5] | 211.26 g/mol [6] |

| CAS Number (unlabeled) | 249296-44-4[2] | 866823-63-4 (Dihydrochloride salt)[5] | 249296-44-4[6] |

Table 2: Physicochemical Properties of Varenicline

| Property | Value | Source |

| Physical Description | Solid | [6] |

| Appearance (Tartrate Salt) | White to off-white to slightly yellow solid | [6] |

| Water Solubility (Tartrate Salt) | Highly soluble | [6] |

| logP | 0.9 | [6] |

| pKa | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Stability | Stable under recommended storage conditions | [6] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of Varenicline and its isotopologues.

Synthesis and Purification of Varenicline (General Scheme)

A specific, detailed synthesis protocol for this compound is not publicly available. The synthesis of isotopically labeled compounds typically involves the introduction of labeled precursors at key steps in the synthetic route of the unlabeled compound.[7] A general, multi-step synthesis for unlabeled Varenicline tartrate has been described in the patent literature.[8] The process generally involves the formation of key intermediates, followed by cyclization and purification steps. The final purification of Varenicline L-tartrate often involves crystallization from a suitable solvent to achieve high purity.[8]

A potential workflow for the synthesis is outlined below:

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This compound is designed for use as an internal standard in LC-MS/MS assays for the quantification of Varenicline in biological samples. The following is a representative protocol adapted from published methods for Varenicline analysis.[9][10]

3.2.1. Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 25 µL of 0.1 M NaOH and vortex briefly.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

3.2.2. Chromatographic Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

3.2.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Varenicline: Q1: 212.2 m/z → Q3: 183.1 m/z

-

This compound: The exact transition would need to be determined experimentally, but would be predicted based on the molecular weight of 215.26. A likely precursor ion would be [M+H]⁺ at approximately 216.3 m/z. The product ion would be shifted accordingly.

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

Pharmacological Properties and Mechanism of Action

Receptor Binding Affinity and Functional Activity

Varenicline exhibits high affinity and partial agonist activity at the α4β2 nAChR, which is central to its therapeutic effect in smoking cessation. It also interacts with other nAChR subtypes and the 5-HT₃ receptor. The isotopic labeling in this compound is not expected to alter its pharmacological properties.

Table 3: Receptor Binding Affinities (Ki) of Varenicline

| Receptor Subtype | Ki (nM) | Species | Source |

| α4β2 nAChR | 0.06 | Human | [11] |

| α3β4 nAChR | Not specified, lower affinity than α4β2 | Human | [1] |

| α7 nAChR | 322 | Human | [11] |

| 5-HT₃ Receptor | Varenicline is a high affinity agonist | Human | [12] |

Table 4: Functional Activity (EC₅₀ and Emax) of Varenicline

| Receptor Subtype | EC₅₀ (µM) | Emax (% of Acetylcholine) | Species/Assay System | Source |

| α4β2 nAChR | 0.1 | 45% | Oocyte expression | [1] |

| α3β4 nAChR | 5.3 | 75% | Oocyte expression | [1] |

| α7 nAChR | 0.4 | 100% (Full agonist) | Oocyte expression | [1] |

Signaling Pathways

The primary mechanism of action of Varenicline involves its interaction with nAChRs in the mesolimbic dopamine (B1211576) system, a key neural pathway for reward and addiction.

-

Partial Agonism at α4β2 nAChRs: In the absence of nicotine, Varenicline acts as a partial agonist at α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA). This leads to a moderate and sustained release of dopamine in the nucleus accumbens, which helps to alleviate craving and withdrawal symptoms.

-

Antagonism in the Presence of Nicotine: When a person smokes while taking Varenicline, the drug acts as an antagonist by occupying the α4β2 nAChRs and preventing nicotine from binding. This blunts the rewarding effects of smoking.

Conclusion

This compound is an essential tool for the accurate quantification of Varenicline in preclinical and clinical research. This guide provides a consolidated resource on its chemical properties, analytical applications, and the pharmacological context of its parent compound. While detailed experimental data for the synthesis and some physical properties of the labeled compound are proprietary or not widely published, the information presented here, derived from available scientific literature and supplier data, offers a robust foundation for researchers in the field of drug metabolism, pharmacokinetics, and smoking cessation research. The provided experimental protocols and diagrams are intended to guide the design and execution of studies involving Varenicline and its isotopically labeled analogues.

References

- 1. Varenicline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Varenicline-d2,15N2 Dihydrochloride | CymitQuimica [cymitquimica.com]

- 6. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]

Varenicline-15N,13C,d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical profile of Varenicline-15N,13C,d2, an isotopically labeled form of Varenicline (B1221332) used as an internal standard in quantitative bioanalysis. This document outlines key quality control parameters, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Data Presentation: Certificate of Analysis

While a specific certificate of analysis for this compound is not publicly available, the following tables represent typical data found in such a document, based on certificates of analysis for the unlabeled compound and general knowledge of isotopically labeled standards.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine-15N,13C,d2 |

| Molecular Formula | C₁₂¹³CH₁₁D₂N₂¹⁵N |

| Molecular Weight | Approximately 215.26 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC, LC-MS/MS |

| Isotopic Purity | ≥ 99 atom % ¹⁵N, ¹³C, D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | To be specified | GC-MS |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, synthesized from various published analytical methods for Varenicline.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 235 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Purity

This method is ideal for the accurate quantification of this compound and for confirming its isotopic enrichment.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both Varenicline and this compound would be selected. For example:

-

Varenicline: m/z 212 -> 183

-

This compound: m/z 216 -> 187 (hypothetical, exact masses will differ)

-

-

Sample Preparation: Prepare a dilution series of the labeled standard in a relevant biological matrix (e.g., plasma) or solvent to assess linearity and sensitivity.

Mandatory Visualization

Varenicline's Mechanism of Action on Nicotinic Acetylcholine (B1216132) Receptors

Varenicline is a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) and a full agonist at the α7 nAChR. Its efficacy in smoking cessation is primarily attributed to its action on the α4β2 receptor in the ventral tegmental area (VTA) of the brain. By partially stimulating these receptors, varenicline provides a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens, which alleviates nicotine (B1678760) withdrawal symptoms and cravings. Simultaneously, it competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its reinforcing effects.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an isotopically labeled internal standard like this compound.

References

Commercial Suppliers and Technical Guide for Varenicline-15N,13C,d2

For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental results. Varenicline-15N,13C,d2, a stable isotope-labeled version of the smoking cessation drug varenicline (B1221332), serves as an essential internal standard in quantitative analyses. This technical guide provides an in-depth overview of commercial suppliers, available quantitative data, experimental considerations, and the core signaling pathways associated with varenicline.

Commercial Suppliers of Isotopically Labeled Varenicline

Several reputable suppliers offer various isotopically labeled forms of varenicline. While the specific this compound may be a custom request from some vendors, the following companies are primary sources for related compounds and are likely to either stock or synthesize this specific variant.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | This compound | HY-10019S1 | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |

| CLEARSYNTH | Varenicline Stable Isotopes | Not specified | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |

| VIVAN Life Sciences | Varenicline 13C2 15N2 | VLDL-00024 | Not specified; CoA, MASS, NMR & HPLC reports provided | Not specified; Certificate of Analysis provided | Inquire |

| Shimadzu | [13C2,15N2]-Varenicline tartrate salt | C7713 | ≥ 98.00 %[1] | ≥ 99% 13C, ≥ 98% 15N[1] | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |

| BOC Sciences | Varenicline-[13C,15N] | BLP-007578 | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |

Experimental Protocols: Application as an Internal Standard

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The incorporation of stable isotopes (¹⁵N, ¹³C, and ²H) results in a compound with a higher molecular weight than the unlabeled varenicline, but with nearly identical physicochemical properties. This allows for its co-elution with the analyte of interest and accurate quantification by correcting for variations in sample preparation and instrument response.

A general methodology for its use involves the following steps:

-

Preparation of Standard Solutions: A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown study samples.

-

Sample Extraction: The biological matrix (e.g., plasma, urine) is subjected to an extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate varenicline and the internal standard.

-

Chromatographic Separation: The extracted sample is injected into an LC or GC system, where varenicline and this compound are separated from other matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the unlabeled varenicline and the isotopically labeled internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of varenicline in the unknown samples is then determined from this calibration curve.

Varenicline Signaling Pathways

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) and a full agonist of the α7 nAChR.[2] Its therapeutic effect in smoking cessation is primarily attributed to its action on the α4β2 receptor, where it both provides a moderate level of stimulation to reduce withdrawal symptoms and competitively inhibits the binding of nicotine, thereby blocking its rewarding effects.[3][4] The activation of these receptors triggers downstream signaling cascades that can influence neuronal survival and function.

Caption: Varenicline's mechanism of action and downstream signaling pathways.

The binding of varenicline to nAChRs leads to an influx of calcium ions, which in turn activates intracellular signaling pathways such as the PI3K-Akt and MAPK (including ERK1/2 and p38) pathways.[2][5][6] These pathways are known to play crucial roles in promoting neuronal survival and modulating synaptic plasticity. The partial agonism at the α4β2 receptor also results in a moderate and sustained release of dopamine, which is thought to alleviate the craving and withdrawal symptoms experienced during smoking cessation.

References

- 1. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medscape.com [medscape.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Principle and Application of Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[2][3] Therefore, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization.[2] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal should remain constant, regardless of variations in the analytical process. This allows for accurate and precise quantification of the analyte.

dot

Caption: Comparison of analytical quantification methods.

Data Presentation: Performance Comparison of Internal Standards

The superiority of SIL-IS over other types of internal standards, such as analog (structurally similar) internal standards, is evident in the improved accuracy and precision of quantitative data. The following tables summarize typical performance data comparing SIL-IS with analog internal standards in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

| Parameter | Stable Isotope Labeled IS | Analog IS | Acceptance Criteria |

| Accuracy (% Bias) | |||

| Low QC | -2.7% to 5.4% | -10.5% to 12.3% | ±15% (±20% at LLOQ) |

| Medium QC | -1.5% to 3.8% | -8.2% to 9.5% | ±15% |

| High QC | -0.8% to 2.1% | -5.6% to 7.8% | ±15% |

| Precision (%CV) | |||

| Low QC | 2.1% to 10.5% | 8.7% to 18.2% | ≤15% (≤20% at LLOQ) |

| Medium QC | 1.8% to 7.3% | 6.5% to 14.1% | ≤15% |

| High QC | 1.2% to 5.9% | 4.3% to 11.8% | ≤15% |

Table 1: Comparison of Accuracy and Precision. Data compiled from representative values found in literature.[4]

| Parameter | Stable Isotope Labeled IS | Analog IS |

| Extraction Recovery (%) | 85 - 95% | 70 - 100% |

| Matrix Effect (% Suppression/Enhancement) | -5% to +5% | -25% to +30% |

Table 2: Comparison of Recovery and Matrix Effect. Data compiled from representative values found in literature.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS

1. Reagents and Materials

-

Analyte of interest

-

Stable Isotope Labeled Internal Standard (SIL-IS)

-

Control human plasma (with appropriate anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the SIL-IS in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

-

SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the SIL-IS working solution to all samples except the blank.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

LC System: Agilent 1290 Infinity II or equivalent

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Define specific precursor-to-product ion transitions for the analyte and SIL-IS.

-

5. Data Analysis

-

Integrate the peak areas for the analyte and SIL-IS.

-

Calculate the peak area ratio (Analyte Area / SIL-IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

dot

Caption: Experimental workflow for small molecule quantification.

Protocol 2: Quantification of a Peptide in Human Plasma using Immunoaffinity Capture and LC-MS/MS

1. Reagents and Materials

-

Target peptide

-

Stable Isotope Labeled (SIL) peptide internal standard

-

Control human plasma

-

Anti-peptide antibody coupled to magnetic beads

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Trypsin (sequencing grade)

-

Wash buffers

-

Elution buffer (e.g., 0.1% Trifluoroacetic acid)

-

LC-MS grade solvents

2. Sample Preparation

-

Add a known amount of SIL peptide to the plasma sample.

-

Incubate with anti-peptide antibody-coated magnetic beads to capture the target peptide and SIL peptide.

-

Wash the beads to remove non-specific proteins.

-

Elute the peptides from the beads.

-

(Optional: If quantifying a protein) Perform in-solution trypsin digestion of the eluted protein to generate the target peptide.

-

The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC System: Thermo Vanquish Horizon UHPLC or equivalent

-

MS System: Thermo Orbitrap Exploris 480 or equivalent

-

Column: Waters Acquity UPLC Peptide BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 20 minutes).

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: ESI, Positive

-

Detection Mode: Parallel Reaction Monitoring (PRM) or MRM, targeting specific transitions for the native and SIL peptides.

4. Data Analysis

-

Similar to the small molecule workflow, calculate the peak area ratio of the native peptide to the SIL peptide and quantify using a calibration curve.

dot

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Varenicline: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Varenicline (B1221332), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a first-line pharmacotherapy for smoking cessation.[1] Its pharmacokinetic profile is characterized by high oral bioavailability, low plasma protein binding, minimal metabolism, and predominant renal excretion of the unchanged drug.[2] This straightforward disposition simplifies its clinical use, with renal function being the most critical factor influencing its pharmacokinetics.[3] This guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of varenicline, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and pharmacokinetic workflow.

Pharmacokinetic Profile

Varenicline exhibits linear pharmacokinetics over the recommended dosing range.[4] Following oral administration, it is almost completely absorbed and has high systemic availability.[2]

Absorption

Varenicline is well-absorbed after oral administration, with maximum plasma concentrations typically reached within 3 to 4 hours.[4][5] Steady-state concentrations are achieved within four days of repeated dosing.[6] The oral bioavailability of varenicline is high and is unaffected by food or the time of day of dosing.[2][6]

Distribution

The plasma protein binding of varenicline is low (≤20%) and is independent of age and renal function.[2][4] This suggests a wide distribution into tissues.

Metabolism

Varenicline undergoes minimal metabolism, with less than 10% of the administered dose being metabolized.[1] The primary route of elimination is through the kidneys, with approximately 92% of the drug excreted unchanged in the urine.[4][5] Minor metabolites include varenicline N-carbamoylglucuronide and hydroxyvarenicline.[3] Varenicline does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, indicating a low potential for metabolic drug-drug interactions.[2]

Excretion

The elimination of varenicline is predominantly via the kidneys through a combination of glomerular filtration and active tubular secretion mediated by the organic cation transporter OCT2.[1][7] The elimination half-life of varenicline is approximately 24 hours.[4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of varenicline.

Table 1: Key Pharmacokinetic Parameters of Varenicline in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | 3 - 4 hours | [4] |

| Elimination Half-life (t½) | ~24 hours | |

| Plasma Protein Binding | ≤20% | [2] |

| Bioavailability | High (Systemic availability ~90%) | [8] |

| Percentage Excreted Unchanged in Urine | ~92% | [4][5] |

Table 2: Effect of Renal Impairment on Varenicline Exposure

| Renal Function Category | Creatinine (B1669602) Clearance (CrCl) | Change in Varenicline Exposure (AUC) | Recommended Dose Adjustment | Reference(s) |

| Mild Impairment | >50 mL/min and ≤80 mL/min | No significant change | No adjustment necessary | [6] |

| Moderate Impairment | ≥30 mL/min and ≤50 mL/min | 1.5-fold increase | No adjustment necessary | [6] |

| Severe Impairment | <30 mL/min | 2.1-fold increase | Start with 0.5 mg once daily, titrate to a maximum of 0.5 mg twice daily. | [9] |

| End-Stage Renal Disease (ESRD) on Hemodialysis | N/A | 2.7-fold increase | Maximum dose of 0.5 mg once daily if tolerated. | [6][9] |

Table 3: Varenicline Drug-Drug Interaction Profile

| Co-administered Drug | Effect on Varenicline Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics | Recommended Dose Adjustment | Reference(s) |

| Cimetidine | 29% increase in systemic exposure | Not applicable | Avoid concomitant use in severe renal impairment. | [10] |

| Metformin (B114582) | No significant effect | No significant effect | None | [9] |

| Bupropion | Not applicable | No significant effect | None | [11] |

| Transdermal Nicotine | Not applicable | No significant effect | None | [11] |

| Digoxin | Not applicable | No significant effect | None | [11] |

| Warfarin | Not applicable | No significant effect | None | [11] |

Experimental Protocols

The following sections describe the general methodologies used in key pharmacokinetic studies of varenicline.

Population Pharmacokinetic Analysis

-

Objective: To characterize the population pharmacokinetics of varenicline and identify sources of variability.

-

Methodology:

-

Data from multiple clinical studies involving adult smokers were pooled.[8]

-

Plasma varenicline concentrations were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][12] The typical dynamic range for the assay is 0.100 to 50.0 ng/mL.[12]

-

A nonlinear mixed-effects modeling approach (e.g., using NONMEM software) was employed to develop a population pharmacokinetic model.[8][12]

-

A two-compartment model with first-order absorption and elimination best described the data.[8]

-

The influence of various covariates (e.g., renal function, body weight, age, gender, race) on pharmacokinetic parameters was evaluated.[8][12]

-

-

Key Findings: Renal function was identified as the most significant covariate influencing varenicline clearance.[3][8]

Studies in Special Populations

-

Renal Impairment Study:

-

Objective: To assess the effect of varying degrees of renal impairment on the pharmacokinetics of varenicline.

-

Study Design: Subjects were typically categorized into groups based on their estimated creatinine clearance (mild, moderate, severe, and end-stage renal disease) and compared to a control group with normal renal function.[6]

-

Methodology: Following administration of varenicline, serial blood samples were collected over a specified period. Plasma concentrations of varenicline were measured using a validated LC-MS/MS assay. Pharmacokinetic parameters were calculated using non-compartmental analysis.[13]

-

-

Hepatic Impairment Study:

-

Objective: To evaluate the impact of hepatic impairment on varenicline's pharmacokinetics.

-

Rationale: As varenicline undergoes minimal hepatic metabolism, significant effects of hepatic impairment on its pharmacokinetics are not anticipated.[5]

-

Study Design: A study in subjects with hepatic impairment would typically involve comparing the pharmacokinetic profile of varenicline in these subjects to that in healthy volunteers with normal hepatic function.[14][15] Given the minimal hepatic clearance of varenicline, dedicated studies in this population may be limited.

-

Drug-Drug Interaction Studies

-

Objective: To investigate the potential for pharmacokinetic interactions between varenicline and other co-administered drugs.

-

Study Design: These studies are typically conducted in healthy volunteers. The design often involves administering varenicline alone and in combination with the interacting drug, with appropriate washout periods.

-

Methodology:

-

Cimetidine Interaction Study: Healthy smokers received varenicline with and without cimetidine, a known inhibitor of the organic cation transporter OCT2.[7] Plasma concentrations of varenicline were measured to assess changes in its systemic exposure.

-

Metformin Interaction Study: The steady-state pharmacokinetics of both varenicline and metformin (an OCT2 substrate) were evaluated when administered alone and in combination to healthy smokers.[9]

-

Visualizations

Mechanism of Action of Varenicline

Caption: Varenicline's partial agonism at the α4β2 receptor.

Varenicline Pharmacokinetic Workflow

References

- 1. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Effect of human renal cationic transporter inhibition on the pharmacokinetics of varenicline, a new therapy for smoking cessation: an in vitro-in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic analysis of varenicline in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. pfizermedical.com [pfizermedical.com]

- 12. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling | FDA [fda.gov]

Understanding the Mass Shift of Varenicline-15N,13C,d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in the isotopically labeled compound Varenicline-15N,13C,d2. This internal standard is crucial for the accurate quantification of varenicline (B1221332) in complex matrices during preclinical and clinical development. This document outlines the fundamental principles of isotopic labeling, details the expected mass shift, provides a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the logical basis for its application.

Introduction to Isotopic Labeling and Varenicline

Varenicline is a medication primarily used as an aid for smoking cessation.[1][2] Accurate determination of its concentration in biological samples is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[3]

Isotopically labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavier isotopes. This mass difference allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same sample preparation and ionization effects. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Quantitative Data: Mass and Isotopic Composition

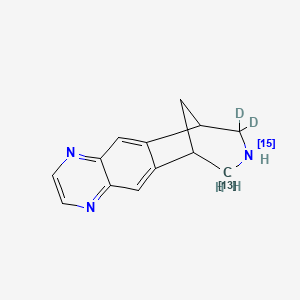

The key to understanding the utility of this compound lies in the precise mass difference between it and the native varenicline molecule. This mass shift is a direct result of the incorporation of one heavy nitrogen (¹⁵N), one heavy carbon (¹³C), and two deuterium (B1214612) (²H or d) atoms.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Varenicline | C₁₃H₁₃N₃ | 211.26 | 211.1109 |

| This compound | C₁₂¹³CH₁₁D₂N₂¹⁵N | 215.26 | 215.1256 |

| Mass Shift | +4.00 | +4.0147 |

Data for unlabeled Varenicline sourced from PubChem. Data for this compound sourced from MedChemExpress.

The nominal mass shift is +4 Da, while the more precise monoisotopic mass shift is +4.0147 Da. This significant mass difference prevents isotopic crosstalk between the analyte and the internal standard, ensuring accurate measurement.

Experimental Protocol: Bioanalytical Method using LC-MS/MS

The following is a representative experimental protocol for the quantification of varenicline in human plasma using this compound as an internal standard. This protocol is based on established methods for varenicline analysis and adapted for the specific internal standard.[4][5]

3.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.3. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Dwell Time | 100 ms |

3.4. Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Varenicline | 212.1 | 169.1 | 35 |

| This compound | 216.1 | 173.1 | 35 |

Note: The precursor ion for this compound is the [M+H]⁺ ion, calculated as 215.1256 + 1.0078 = 216.1334. The product ion would also be shifted by +4 Da.

Visualizations

4.1. Isotopic Labeling of Varenicline

The following diagram illustrates the concept of isotopic labeling in varenicline for use as an internal standard.

Caption: Isotopic substitution in Varenicline.

4.2. Workflow for Quantitative Bioanalysis

This diagram outlines the typical workflow for quantifying varenicline in a biological matrix using an isotopically labeled internal standard.

Caption: Bioanalytical workflow for Varenicline.

4.3. Rationale for Using an Isotopically Labeled Internal Standard

This diagram illustrates the logical relationship between the properties of an ideal internal standard and the resulting analytical accuracy.

References

An In-depth Technical Guide to the Isotopic Enrichment and Purity of Varenicline-15N,13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Varenicline-15N,13C,d2, a crucial internal standard for quantitative bioanalytical studies. This document details the analytical methodologies used to characterize this stable isotope-labeled compound, outlines a plausible synthetic route, and presents typical specifications for its isotopic and chemical purity.

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation. To support pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification of the drug in biological matrices. This compound is a multi-labeled isotopologue designed for use in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotopes (¹⁵N, ¹³C, and ²H) provides a significant mass shift from the unlabeled drug, ensuring clear differentiation and minimizing cross-talk in analytical measurements.

This guide serves as a technical resource for researchers utilizing this compound, providing insights into its synthesis, characterization, and quality control.

Data Presentation: Isotopic Enrichment and Chemical Purity

The quality of an isotopically labeled internal standard is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for this compound. While specific batch data should be obtained from a Certificate of Analysis provided by the supplier, these tables represent common industry standards for such compounds.

Table 1: Isotopic Enrichment of this compound

| Isotope | Nominal Enrichment (%) | Measurement Technique |

| ¹⁵N | ≥ 98 | Mass Spectrometry |

| ¹³C | ≥ 99 | Mass Spectrometry |

| Deuterium (B1214612) (d) | ≥ 98 | Mass Spectrometry, NMR Spectroscopy |

Table 2: Chemical Purity of this compound

| Parameter | Specification | Measurement Technique |

| Chemical Purity | ≥ 98% | HPLC-UV |

| Chiral Purity | Not Applicable | Not Applicable |

| Residual Solvents | Per ICH Guidelines | Headspace GC-MS |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to confirm its identity, isotopic enrichment, and chemical purity.

Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the degree of incorporation of ¹⁵N, ¹³C, and deuterium isotopes and to assess the distribution of isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: The sample is injected onto a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that encompasses the molecular ions of unlabeled Varenicline and the labeled this compound.

-

Data Analysis: The isotopic cluster of the molecular ion [M+H]⁺ is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled, doubly labeled, and fully labeled species are used to calculate the isotopic enrichment for each isotope. The calculation involves correcting for the natural abundance of isotopes in the unlabeled portion of the molecule.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity of the this compound substance and to quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Methodology:

-

Sample Preparation: A known concentration of this compound is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Varenicline exhibits strong absorbance (e.g., 235 nm or 320 nm).

-

-

Data Analysis: The chromatogram is analyzed to determine the peak area of the main component (this compound) and any impurity peaks. The chemical purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires the strategic introduction of the stable isotopes. While the exact proprietary synthesis routes of commercial suppliers are not publicly available, a plausible synthetic strategy can be outlined based on known synthetic methods for Varenicline and related heterocyclic compounds.

The synthesis would likely involve the preparation of key isotopically labeled building blocks. For instance:

-

¹⁵N-labeling: Can be introduced using ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing reagents in the formation of the pyrazine (B50134) ring or the azepine nitrogen.

-

¹³C-labeling: A ¹³C-labeled carbon source, such as ¹³C-glyoxal or a ¹³C-labeled halo-aromatic precursor, could be used to construct the pyrazine or benzazepine core.

-

Deuterium-labeling: Deuterium can be introduced at specific positions via reduction with a deuterated reducing agent (e.g., sodium borodeuteride) or through acid-catalyzed H/D exchange reactions on a suitable precursor.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of this compound.

Caption: Workflow for Isotopic Enrichment Analysis by LC-HRMS.

Caption: Workflow for Chemical Purity Determination by HPLC-UV.

Caption: Relationship between Purity and Analytical Reliability.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of Varenicline in complex biological matrices. Its high isotopic enrichment ensures minimal mass overlap with the unlabeled analyte, while its high chemical purity guarantees that the analytical signal is free from interfering impurities. The rigorous analytical characterization, employing techniques such as high-resolution mass spectrometry and high-performance liquid chromatography, is fundamental to establishing the quality and reliability of this internal standard. This technical guide provides researchers with the foundational knowledge required to confidently utilize this compound in their drug development and clinical research endeavors.

Methodological & Application

Application Note: Quantification of Varenicline in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of varenicline (B1221332) in human plasma. The method utilizes a stable isotope-labeled internal standard, Varenicline-¹⁵N,¹³C,d₂, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 50.0 to 10,000.0 pg/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor and is widely used as a smoking cessation aid.[1] Accurate and reliable quantification of varenicline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as Varenicline-¹⁵N,¹³C,d₂, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in instrument response. This application note presents a detailed protocol for the determination of varenicline in human plasma using Varenicline-¹⁵N,¹³C,d₂ as the internal standard.

Experimental

Materials and Reagents

-

Varenicline reference standard (Purity ≥ 99.5%)

-

Varenicline-¹⁵N,¹³C,d₂ (Internal Standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma (blank)

Stock and Working Solutions

-

Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of varenicline in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Varenicline-¹⁵N,¹³C,d₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the varenicline stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | UHPLC system |

| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |

| Mobile Phase A | 5mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 10% A, 90% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 15 °C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 40 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Varenicline | 212.1 | 169.0 |

| Varenicline-¹⁵N,¹³C,d₂ (IS) | 216.1 | 172.0 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of varenicline in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 50.0 to 10,000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9997.[2] The lower limit of quantification (LLOQ) was established at 50.0 pg/mL.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |

| Medium | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |

| High | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |

Data adapted from a similar study using a deuterated internal standard.[2]

Protocols

Standard Operating Procedure: Varenicline Quantification in Human Plasma

-

Sample Receipt and Storage: Log and store plasma samples at -80 °C until analysis.

-

Reagent Preparation: Prepare all stock solutions, working standards, and mobile phases as described in the "Experimental" section.

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

Vortex each sample to ensure homogeneity.

-

Pipette 100 µL of each sample into labeled microcentrifuge tubes.

-

Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples.

-

Add 300 µL of acetonitrile to all tubes.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to labeled HPLC vials.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters detailed in the "LC-MS/MS Conditions" section.

-

Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

-

Place the vials in the autosampler and start the sequence.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for varenicline and the internal standard.

-

Calculate the peak area ratio of varenicline to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of varenicline in the unknown samples and QC samples using the regression equation from the calibration curve.

-

Visualizations

Caption: Workflow for Varenicline Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of varenicline in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings.

References

Application Note: High-Throughput Quantification of Varenicline in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of varenicline (B1221332) in human plasma using Varenicline-¹⁵N,¹³C,d₂ as a stable isotope-labeled (SIL) internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a SIL internal standard is the preferred method for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high precision and accuracy.[1][2]

Introduction

Varenicline is a medication primarily used for smoking cessation. It acts as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor in the brain, which is believed to be responsible for the reinforcing effects of nicotine. Accurate determination of varenicline concentrations in plasma is crucial for understanding its pharmacokinetics and for clinical trial evaluations. This protocol details a validated LC-MS/MS method for the quantification of varenicline in human plasma, employing Varenicline-¹⁵N,¹³C,d₂ as the internal standard to ensure the reliability of the results. While this specific labeled variant is detailed, other stable isotope-labeled varenicline, such as Varenicline-D4, can also be effectively used with this methodology.[3][4][5]

Experimental Workflow

Caption: Experimental workflow for the quantification of varenicline in plasma.

Detailed Protocols

Materials and Reagents

-

Varenicline reference standard

-

Varenicline-¹⁵N,¹³C,d₂ internal standard

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Stock and Working Solutions

-

Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve the varenicline reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Varenicline-¹⁵N,¹³C,d₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the varenicline stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution in the same solvent.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Note: Alternative sample preparation methods such as liquid-liquid extraction[6][7][8][9] or solid-phase extraction[6][10] can also be employed depending on the required sensitivity and matrix effect reduction.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 75 mm, 3.5 µm)[3][4] |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile[3][4] |

| Gradient | Isocratic: 10% A, 90% B[3][4] |

| Flow Rate | 0.8 mL/min[3][4] |

| Injection Volume | 20 µL |

| Column Temperature | 25°C[8][9] |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |

| MRM Transitions | Varenicline: m/z 212.1 → 169.0[3][4] Varenicline-¹⁵N,¹³C,d₂: To be determined empirically |

Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |

| Varenicline | 50.0 - 10,000.0[3][4] | ≥ 0.999[3][4] |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |

| Medium QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |

| High QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |

| Varenicline | 87.06 ± 2.47[8][9] | < 8[10] |

Logical Relationship of Key Method Components

Caption: Interrelationship of the core components of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of varenicline in human plasma. The use of Varenicline-¹⁵N,¹³C,d₂ as an internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical method.

References

- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Varenicline Extraction from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of varenicline (B1221332) from various biological matrices, including plasma, urine, and tissue. The methodologies are designed for quantitative analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection technique.

Introduction

Varenicline is a prescription medication used to aid in smoking cessation. Accurate quantification of varenicline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols for the efficient recovery of varenicline from plasma, urine, and tissue samples.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on varenicline extraction and analysis.

Table 1: Varenicline Extraction and Quantification Parameters in Human Plasma

| Parameter | Method | Linearity Range | LLOQ | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Study 1 | LC-MS/MS (LLE) | 0.1 - 10.0 ng/mL | 0.1 ng/mL | Not Reported | < 15% | < 15% | [1] |

| Study 2 | LC-MS/MS (SPE) | 1 - 500 ng/mL | 1 ng/mL | 86.2 - 113.6 | 1.9 - 12.3 | 4.4 - 15.9 | |

| Study 3 | LC-ESI-MS/MS | 50.0 - 10000.0 pg/mL | 50.0 pg/mL | Not Reported | 1.2 - 4.5 | 3.5 - 7.4 | [2] |

| Study 4 | LC/MS/MS (LLE) | 20.0 - 500.0 ng/mL | Not Reported | 87.06 ± 2.47 | < 5% | < 5% | [3] |

Table 2: Varenicline Quantification in Other Matrices (Data derived from similar compounds and general methods)

| Matrix | Method | Linearity Range | LLOQ | Recovery (%) | Precision (% RSD) | Reference |

| Urine | Online SPE-UPLC-MS/MS | Not Specified | Not Specified | 89 - 113 | < 8% | [4] |

| Brain Tissue | LC-MS/MS (LLE) | 1 - 200 nM | 1 nM | >85% | < 15% | [5] |

Experimental Protocols

Extraction of Varenicline from Human Plasma

3.1.1. Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of varenicline in human plasma.[1]

Materials:

-

Human plasma

-

Varenicline standard solution

-

Internal Standard (IS) solution (e.g., Clarithromycin, 25.0 ng/mL)

-

Methyl tertiary butyl ether (MTBE)

-

Ammonium (B1175870) acetate (B1210297) buffer (0.001M, pH 4.0)

-

Acetonitrile

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Procedure:

-

To 500 µL of human plasma in a clean tube, add a known amount of the internal standard.

-

Add 3 mL of methyl tertiary butyl ether.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (acetonitrile:0.001M ammonium acetate, pH 4.0; 70:30, v/v).

-

Inject an aliquot into the LC-MS/MS system.

3.1.2. Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous quantification of nicotine (B1678760), its metabolites, and varenicline in human plasma.

Materials:

-

Human plasma

-

Varenicline standard solution

-

Internal Standard (IS) solution (e.g., a structural analog of varenicline)

-

Mixed-mode cation exchange SPE cartridges

-

Ammonium formate (B1220265) buffer (10 mM, pH 3)

-

Acetonitrile

-

SPE manifold

-

Vortex mixer

-

Centrifuge

-

Evaporator

-

LC-MS/MS system

Procedure:

-

Pre-treat 0.5 mL of plasma by adding the internal standard.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a wash solution (e.g., 5% methanol in water).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute varenicline and the IS with 1 mL of elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Extraction of Varenicline from Human Urine

3.2.1. Protocol 1: Online Solid-Phase Extraction (Online SPE)

This protocol is adapted from a method for the analysis of nicotine and its metabolites in urine and can be applied to varenicline due to its similar chemical properties.[4]

Materials:

-

Human urine

-

Varenicline standard solution

-

Internal Standard (IS) solution

-

Ammonium hydroxide solution (0.1% in water, Solvent A)

-

Acetonitrile with 0.1% ammonium hydroxide (Solvent B)

-

Online SPE-UPLC-MS/MS system with a trapping column (e.g., Oasis HLB)

Procedure:

-

Dilute the urine sample 1:10 with Solvent A.

-

Add the internal standard to the diluted sample.

-

Vortex the sample.

-

Inject 10 µL of the prepared sample onto the online SPE system.

-

The trapping column is loaded and then back-flushed to the analytical column for separation and detection.

3.2.2. Protocol 2: Pipette Tip Solid-Phase Extraction (PT-SPE)

This is a rapid and efficient micro-extraction technique that can be adapted for varenicline from methods developed for other drugs of abuse in urine.[6]

Materials:

-

Human urine

-

Varenicline standard solution

-

Internal Standard (IS) solution

-

Methanol (MeOH)

-

Ultrapure water (pH 4, adjusted with formic acid)

-

Ammonium hydroxide (5% in MeOH)

-

Pipette tips packed with a suitable sorbent (e.g., strong cation exchange, SCX)

-

Pipettor

-

Collection tubes

-

Evaporator

Procedure:

-

Mix 250 µL of urine with 250 µL of ultrapure water (pH 4).

-

Condition the PT-SPE tip by aspirating and dispensing 500 µL of MeOH, followed by 500 µL of ultrapure water (pH 4).

-

Load the sample by aspirating and dispensing 250 µL of the urine mixture.

-

Wash the sorbent by aspirating and dispensing 500 µL of MeOH.

-

Elute the analytes by aspirating and dispensing 1000 µL of 5% NH4OH in MeOH into a clean collection tube.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Extraction of Varenicline from Brain Tissue

This protocol is a general procedure for drug extraction from brain tissue and can be optimized for varenicline.[5]

Materials:

-

Brain tissue

-

Varenicline standard solution

-

Internal Standard (IS) solution

-

Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

-

Homogenizer (e.g., bead beater, sonicator)

-

Tert-butyl-methyl ether (TBME)

-

Centrifuge

-

Evaporator

-

LC-MS/MS system

Procedure:

-

Accurately weigh a portion of the brain tissue.

-

Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

-

Add the internal standard.

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.

-

Perform a liquid-liquid extraction on the homogenate by adding 3 volumes of TBME.

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Varenicline Extraction Workflow from Plasma (SPE)

Caption: Solid-Phase Extraction (SPE) workflow for varenicline from plasma.

Varenicline's Mechanism of Action Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

Application of Varenicline-15N,13C,d2 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332) is a prescription medication primarily used for smoking cessation. Understanding its metabolic fate is crucial for comprehensive drug development and regulatory assessment. While Varenicline undergoes minimal metabolism, with a significant portion of the drug excreted unchanged, the use of stable isotope-labeled internal standards is paramount for accurate quantification in biological matrices.[1][2][3][4] Varenicline-15N,13C,d2 is a stable isotope-labeled version of Varenicline that serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use allows for the precise quantification of Varenicline in complex biological samples by correcting for matrix effects and variations in sample processing and instrument response.[5]

These application notes provide detailed protocols and guidelines for the utilization of this compound in drug metabolism studies, focusing on its application as an internal standard in quantitative bioanalysis.

Physicochemical Properties of Varenicline

| Property | Value | Reference |

| Molecular Formula | C13H13N3 | [6] |

| Molecular Weight | 211.26 g/mol | [6] |

| Mechanism of Action | Partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor | [1][3][7] |

| Metabolism | Minimal, with approximately 92% excreted unchanged in the urine.[1][3][7] | [1][3][7] |

| Elimination Half-life | Approximately 24 hours | [1][2][4][8] |

Key Applications of this compound

The primary application of this compound in drug metabolism studies is as an internal standard (IS) for the accurate quantification of unlabeled Varenicline in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope labels (15N, 13C, and d2) result in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard, while both exhibit nearly identical physicochemical properties and chromatographic behavior.